5-Azidonorvaline

Polypeptide synthesis N-carboxyanhydride polymerization Functional biomaterials

5-Azidonorvaline (5-azido-L-norvaline, L-2-amino-5-azidopentanoic acid) is a non-canonical, azide-bearing amino acid with the molecular formula C₅H₁₀N₄O₂ and a molecular weight of 158.16 g·mol⁻¹. It belongs to a homologous series of L-azidoamino acids—alongside L-azidoalanine, L-azidohomoalanine (AHA), and L-azidonorleucine—that serve as methionine surrogates for residue-specific incorporation of bioorthogonal handles into recombinant proteins.

Molecular Formula C5H10N4O2*HCI
Molecular Weight 158,16*36,45 g/mole
CAS No. 156463-09-1
Cat. No. B613038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azidonorvaline
CAS156463-09-1
Synonyms(S)-2-Amino-5-azidopentanoic acid hydrochloride; L-2-amino-5-azido-pentanoic acid*HCl; L-azidonorvaline*HCl; Orn(N3)*HCl; N-delta-Azido-L-norvaline
Molecular FormulaC5H10N4O2*HCI
Molecular Weight158,16*36,45 g/mole
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=[N+]=[N-]
InChIInChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidonorvaline (CAS 156463-09-1): A Mid-Chain-Length Azido Amino Acid for Bioorthogonal Protein Engineering and Click Chemistry Procurement


5-Azidonorvaline (5-azido-L-norvaline, L-2-amino-5-azidopentanoic acid) is a non-canonical, azide-bearing amino acid with the molecular formula C₅H₁₀N₄O₂ and a molecular weight of 158.16 g·mol⁻¹ [1]. It belongs to a homologous series of L-azidoamino acids—alongside L-azidoalanine, L-azidohomoalanine (AHA), and L-azidonorleucine—that serve as methionine surrogates for residue-specific incorporation of bioorthogonal handles into recombinant proteins . The terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted cycloaddition (SPAAC), and Staudinger ligation, making the compound a versatile building block for peptide synthesis, bioconjugation, and protein labelling [2].

Why 5-Azidonorvaline Cannot Be Interchanged with Azidohomoalanine, Azidonorleucine, or Alkyne-Based Analogs Without Consequence


The homologous azidoamino acids—azidoalanine (C3-side-chain), azidohomoalanine (C4), azidonorvaline (C5), and azidonorleucine (C6)—are not functionally interchangeable. Each increment in methylene chain length alters the substrate recognition kinetics of methionyl-tRNA synthetase (MetRS), the efficiency of ribosomal incorporation in methionine-auxotrophic expression systems, and the local dielectric environment of the azide IR probe . Azidohomoalanine (AHA) is the preferred MetRS substrate, with a catalytic efficiency (kcat/KM) approximately 1/400th that of the native substrate L-methionine; azidonorvaline is incorporated with substantially lower efficiency still . Conversely, the longer side chain of azidonorvaline provides greater conformational flexibility and distinct vibrational dynamics when used as a site-specific IR probe, enabling 2D-IR spectroscopic experiments that cannot be performed with shorter-chain homologues [1]. Substituting an alkyne-bearing amino acid (e.g., homopropargylglycine) for an azide-bearing one introduces different bioorthogonal reactivity, cross-reactivity profiles, and catalyst requirements that fundamentally alter experimental design. These differences mean that procurement decisions must be driven by experimental context, not by generic class membership.

5-Azidonorvaline: Quantitative Differential Evidence Against Closest Analogs for Procurement Decision-Making


NCA Ring-Opening Polymerization Yields Poly(L-azidonorvaline) with 96% Conversion and No Side-Chain Azide Degradation

Rhodes et al. (Deming laboratory) demonstrated that L-azidonorvaline-N-carboxyanhydride (Anv-NCA) undergoes living ring-opening polymerization using (PMe₃)₄Co initiator in THF at ambient temperature to yield poly(L-azidonorvaline) [poly(Anv)] with 96% isolated yield from the NCA monomer, achieving complete monomer conversion while preserving full integrity of the side-chain azido groups. Under identical conditions, poly(L-azidonorleucine) [poly(Anl)] was also prepared with complete conversion, establishing that both C5- and C6-side-chain azido NCAs are competent monomers for controlled polypeptide synthesis [1]. Subsequent CuAAC functionalisation of poly(Anv) with alkyne-bearing carbohydrates, carboxylates, or amino acid derivatives resulted in quantitative conversion of all pendant azide groups to the corresponding 1,2,3-triazole derivatives [2].

Polypeptide synthesis N-carboxyanhydride polymerization Functional biomaterials

2D IR Vibrational Probe: Azidonorvaline Exhibits Sub-Picosecond Exchange Dynamics and a Unique Pnictogen Bond in the SET7/9 Methyltransferase Active Site

Ultrafast two-dimensional infrared (2D IR) spectroscopy of azide-labelled TAF10 peptides incorporated into the SET7/9 methyltransferase active site revealed that the vibrational frequency distributions of the azide probe change systematically with side-chain length across the homologous series: azidohomoalanine (C4), azidonorvaline (C5), and azidonorleucine (C6). For azidonorvaline specifically, the waiting-time dependence of 2D IR cross-peaks in the presence of the cofactor SAM (S-adenosylmethionine) and the analog sinefungin demonstrated that the azide label undergoes rapid sub-picosecond chemical exchange between discrete states within the enzyme active site—a dynamic feature not observed with the shorter-chain azidohomoalanine probe [1]. X-ray crystallography of the ternary SET7/9:azidonorvaline:sinefungin complex resolved a close N⋯N contact (approximately 2.9 Å) consistent with the formation of a pnictogen bond, providing a structural rationale for the unique dynamic signature [2].

2D IR spectroscopy Protein dynamics Unnatural amino acid vibrational probe

Bacterial Cell-Surface Labelling: CuBr Catalyst Enables Detection of Azidonorvaline Incorporation That Was Previously Undetectable

Link, Vink, and Tirrell (2004) demonstrated that the use of highly pure CuBr as the Cu(I) source for on-cell CuAAC produces approximately 10-fold more extensive cell-surface labelling than previously observed protocols. This improved catalyst system enabled, for the first time, the unambiguous detection of azidonorvaline (compound 3) and azidonorleucine (compound 4) incorporated into Escherichia coli outer-membrane protein OmpC via the methionine-auxotrophic expression strategy. Prior to this catalyst optimisation, only azidohomoalanine (AHA, compound 2) could be reliably detected; the longer-chain analogues were effectively silent in flow-cytometric assays [1]. The study also established that azidoalanine (compound 1), previously believed to be translationally silent, could be detected under these improved conditions [2].

Methionine substitution Cell-surface protein labelling Copper-catalysed click chemistry

Incorporation Efficiency Hierarchy: Azidonorvaline Is Incorporated into OmpC with Markedly Lower Efficiency Than Azidohomoalanine

Roth and Thomas (2010) explicitly compared the incorporation efficiencies of the homologous L-azidoamino acids into the E. coli outer-membrane protein OmpC using the methionine-auxotrophic expression system. L-Azidohomoalanine (AHA, 2) is the most efficient MetRS substrate among the azide-bearing analogues, with a reported kcat/KM value approximately 1/400th that of the native substrate L-methionine. By contrast, L-azidonorvaline (3), L-azidoalanine (1), and L-azidonorleucine are all incorporated 'with much lower efficiency than L-Aha' . This efficiency hierarchy is attributed to the steric constraints of the MetRS active site, which accommodates the four-carbon side chain of AHA more favourably than the five-carbon chain of azidonorvaline or the six-carbon chain of azidonorleucine [1].

Methionyl-tRNA synthetase kinetics Residue-specific incorporation Recombinant protein engineering

First-in-Class Non-Azaphilone Chlorofusin Analogue: Azidonorvaline Enables Identification of a Novel p53/MDM2 Inhibitor Scaffold

Cominetti et al. (2015) employed L-azidonorvaline as a key synthetic building block to replace the ornithine/azaphilone moiety of the natural product chlorofusin (a cyclic peptide inhibitor of the p53–MDM2 interaction, IC₅₀ = 4.6 μM). By introducing an azidonorvaline residue into the cyclic peptide template and performing CuAAC with a panel of alkyne-bearing fragments, the authors generated a small library of triazole-linked analogues. From this library, the first-ever non-azaphilone-containing chlorofusin analogue with confirmed MDM2/p53 inhibitory activity was identified. Further simplification revealed that an Fmoc-norvaline-derived click product alone retained inhibitory activity, establishing a new minimal pharmacophore motif [1]. No equivalent inhibitor-discovery campaign has been reported using azidohomoalanine, azidoalanine, or azidonorleucine in the chlorofusin scaffold.

Protein–protein interaction inhibitors p53-MDM2 Natural product analogue synthesis

Physical Property Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Count Relative to Homologous Azidoamino Acids

5-Azidonorvaline (C₅H₁₀N₄O₂, MW = 158.16 g·mol⁻¹, XLogP3 = −1.7, 5 rotatable bonds) occupies an intermediate position in the homologous series between azidohomoalanine (C₄H₈N₄O₂, MW ≈ 144.13) and azidonorleucine (C₆H₁₂N₄O₂, MW ≈ 172.19). This intermediate size translates into a distinct balance of hydrophilicity and conformational flexibility: the XLogP3 value of −1.7 is more hydrophilic than that predicted for azidonorleucine (estimated ≈ −1.3), yet the additional methylene group provides greater side-chain reach than azidohomoalanine (XLogP3 ≈ −2.1 estimated) [1]. The five rotatable bonds confer sufficient flexibility for the azide to sample diverse microenvironments when incorporated at internal positions of peptides or proteins, a property exploited in the 2D IR probe studies [2].

Physicochemical properties Peptide design Drug-likeness

5-Azidonorvaline: Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Synthesis of Well-Defined Azide-Functionalised Homopolypeptides and Diblock Copolypeptides via Living NCA Polymerization

When the goal is to produce soluble, clickable synthetic polypeptides with controlled chain lengths and narrow dispersities, 5-azidonorvaline is a validated monomer choice. The NCA derivative (Anv-NCA) polymerises with 96% isolated yield and complete monomer conversion using (PMe₃)₄Co initiator in THF, and the resulting poly(Anv) quantitatively reacts with alkyne-functionalised carbohydrates, carboxylates, or amino acid derivatives via CuAAC [1]. This scenario is not accessible with azidohomoalanine, whose NCA monomer has not been reported as a competent substrate for controlled living polymerization. Procurement of azidonorvaline for polypeptide synthesis is supported by the quantitative evidence of monomer conversion efficiency and side-chain azide stability throughout the polymerization and click-functionalisation sequence [2].

Ultrafast 2D IR Spectroscopic Probing of Sub-Picosecond Protein Dynamics at Internal Residue Positions

Researchers deploying azide vibrational probes for 2D IR spectroscopy of enzyme active-site dynamics should select 5-azidonorvaline when sub-picosecond chemical exchange information is desired. The compound's five-carbon side chain positions the azide oscillator such that it undergoes rapid exchange between discrete conformational states within the SET7/9 methyltransferase active site—a dynamic signature that is not observed with the shorter azidohomoalanine probe. The X-ray crystallographic observation of a pnictogen bond in the azidonorvaline–sinefungin ternary complex provides a structural basis for this unique dynamic behaviour [3]. This application leverages the specific chain-length-dependent vibrational dynamics of azidonorvaline that have been directly compared against C4 and C6 homologues.

Copper-Catalysed Cell-Surface Protein Labelling in Met-Auxotrophic E. coli Expression Systems

For experiments requiring detection of methionine-substituted azidoamino acids on bacterial cell surfaces, 5-azidonorvaline is a viable substrate only when paired with the optimised highly pure CuBr catalyst system described by Link et al. (2004). Under these conditions, azidonorvaline incorporation into OmpC becomes detectable by flow cytometry, whereas earlier Cu(I) protocols failed to produce sufficient triazole formation for detection [4]. Users should note that azidohomoalanine achieves substantially higher incorporation efficiency and remains the preferred choice when maximal labelling intensity is required; azidonorvaline is selected when the experimental objective specifically requires a longer side-chain azide, such as for distance-dependent cross-linking or steric perturbation studies .

Click-Chemistry Diversification of Macrocyclic Peptide Natural Product Scaffolds for Protein–Protein Interaction Inhibitor Discovery

In medicinal chemistry programmes targeting protein–protein interactions, 5-azidonorvaline can serve as a building block for introducing clickable handles into cyclic peptide templates. The precedent established by Cominetti et al. (2015) demonstrates that azidonorvaline can replace the complex ornithine/azaphilone moiety of chlorofusin, and subsequent CuAAC with diverse alkyne fragments can yield non-natural analogues with retained p53/MDM2 inhibitory activity. This strategy led to the identification of the first non-azaphilone-containing chlorofusin analogue and a simplified Fmoc-norvaline click product with independent inhibitory activity [5]. No equivalent precedent exists for azidohomoalanine, azidoalanine, or azidonorleucine in this scaffold, making azidonorvaline the evidence-supported choice for chlorofusin-inspired library synthesis.

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